3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide
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Overview
Description
The compound “3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a sulfanyl group attached to a chlorophenyl group, and a carboxamide group attached to the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, sulfanyl group, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the sulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Sulfonamide Research Developments
Recent developments in sulfonamide research highlight the significance of the primary sulfonamide moiety in various clinically used drugs. This includes diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Notably, novel drugs like apricoxib and pazopanib have been introduced, featuring this group and showing significant antitumor activity. The need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools is emphasized, indicating the ongoing relevance of this structural motif in drug development (Carta, Scozzafava, & Supuran, 2012).
Quinoxaline Compounds
Quinoxaline and its analogs, characterized by a benzene ring fused with a pyrazine ring, are explored for their antitumoral properties. They serve as catalysts' ligands and are utilized in dyes, pharmaceuticals, and antibiotics. This indicates a broader application in medical and chemical research, pointing to the potential utility of the 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide structure in similar contexts (Aastha Pareek and Dharma Kishor, 2015).
Diuretics and CA Inhibitory Action
The exploration of diuretics with carbonic anhydrase inhibitory properties reveals the potential for multifaceted therapeutic applications. These compounds demonstrate not just diuretic effects but also hold promise in managing cardiovascular diseases and obesity, suggesting a broader therapeutic scope that could encompass compounds like 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Carta & Supuran, 2013).
Bioactive Quinoxaline-Containing Sulfonamides
The therapeutic potential of quinoxaline sulfonamide derivatives is highlighted, with applications spanning from antimicrobial to anticancer activities. These findings suggest a significant interest in further exploring the biomedical applications of such compounds, which may include those similar to 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Irfan et al., 2021).
Environmental Impact and Toxicology
Studies on chlorophenols and polychlorinated dibenzothiophenes provide insights into the environmental and toxicological impact of chlorinated compounds. While these studies primarily focus on environmental contaminants, they underscore the importance of understanding the ecological and health implications of chemical compounds, including those related to 3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide (Krijgsheld & Gen, 1986; Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-methyl-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c1-25-23(27)20-18-9-5-6-10-19(18)26-21(15-7-3-2-4-8-15)22(20)28-17-13-11-16(24)12-14-17/h2-14H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMVUBLOYIGOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide |
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